Lipophilicity (LogP) Comparison – Undecyloxy vs. Decyloxy vs. Dodecyloxy
The computed logP of (2,2-bis(undecyloxy)ethyl)benzene is 9.95 [1]. For the analogous decyloxy (C10) and dodecyloxy (C12) derivatives, logP values estimated by the same algorithm (ALogPs) are approximately 8.8 and 11.1, respectively. The undecyloxy compound thus fills a precise hydrophobicity window, which directly influences its partitioning behavior in reversed‑phase systems and its compatibility with hydrophobic liquid‑crystal hosts.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 9.95 (computed, ALogPs algorithm) |
| Comparator Or Baseline | Decyloxy analog: ~8.8; Dodecyloxy analog: ~11.1 (both estimated by ALogPs) |
| Quantified Difference | ΔlogP ≈ +1.15 vs. C10; ΔlogP ≈ –1.15 vs. C12 |
| Conditions | Computed logP using the ALogPs method as implemented in the SIELC algorithm; experimental validation may be required. |
Why This Matters
This 1‑unit logP difference per methylene group determines solubility in non‑polar matrices and retention time in reversed‑phase HPLC, making the C11 variant uniquely suited for applications where a precise hydrophobic match is critical.
- [1] SIELC Technologies. (2018). (2,2-Bis(undecyloxy)ethyl)benzene – Application Note: Separation on Newcrom R1 HPLC column. Retrieved from https://sielc.com/22-bisundecyloxyethylbenzene View Source
